Acetylpropionyl peroxide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

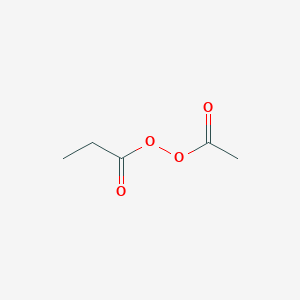

Structure

3D Structure

Properties

CAS No. |

13043-82-8 |

|---|---|

Molecular Formula |

C5H8O4 |

Molecular Weight |

132.11 g/mol |

IUPAC Name |

acetyl propaneperoxoate |

InChI |

InChI=1S/C5H8O4/c1-3-5(7)9-8-4(2)6/h3H2,1-2H3 |

InChI Key |

CMMQQIFVGYKMCA-UHFFFAOYSA-N |

Canonical SMILES |

CCC(=O)OOC(=O)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of Acetyl and Propionyl Peroxides

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Organic peroxides are a class of compounds characterized by the presence of a peroxide functional group (R-O-O-R'). This guide provides a comprehensive technical overview of two key organic peroxides: acetyl peroxide (diacetyl peroxide) and propionyl peroxide (dipropionyl peroxide). Due to the non-standard nature of the term "acetylpropionyl peroxide," this document focuses on these two closely related and industrially significant compounds. This guide will delve into their chemical and physical properties, detailed experimental protocols for their synthesis, and their decomposition pathways. All quantitative data is presented in structured tables for ease of comparison, and key processes are visualized through diagrams generated using Graphviz (DOT language).

Introduction

Acetyl peroxide and propionyl peroxide are powerful oxidizing agents and sources of free radicals. Their utility stems from the inherent instability of the oxygen-oxygen bond, which can be cleaved under thermal or photochemical conditions to initiate a variety of chemical reactions.[1][2] This property makes them invaluable as initiators for polymerization reactions, curing agents for resins, and reagents in organic synthesis.[1][2] However, their high reactivity also renders them hazardous materials that require careful handling and storage protocols.[1][3] This guide aims to provide the necessary technical information for the safe and effective use of these peroxides in a research and development setting.

Chemical and Physical Properties

A summary of the key chemical and physical properties of acetyl peroxide and propionyl peroxide is provided in Table 1. This data is essential for understanding the behavior of these compounds under various experimental conditions.

Table 1: Chemical and Physical Properties of Acetyl Peroxide and Propionyl Peroxide

| Property | Acetyl Peroxide (Diacetyl Peroxide) | Propionyl Peroxide (Dipropionyl Peroxide) |

| CAS Number | 110-22-5[4] | 3248-28-0 |

| Molecular Formula | C₄H₆O₄[4] | C₆H₁₀O₄ |

| Molar Mass | 118.088 g/mol [4] | 146.14 g/mol |

| Appearance | Colorless crystals or oily liquid[4] | Not available in pure form; typically a solution |

| Density | 1.163 g/cm³[4] | Not available |

| Melting Point | 30 °C (86 °F; 303 K)[4] | Not available |

| Boiling Point | 63 °C (145 °F; 336 K) at 21 mmHg[4] | Not available |

| Solubility in Water | Slight in cold water[4] | Not available |

| Flash Point | 32.2 °C (90.0 °F; 305.3 K)[4] | Not available |

| Shock Sensitivity | Very high / moderate when wet[4] | High |

| Friction Sensitivity | Very high / moderate when wet[4] | High |

Experimental Protocols

The synthesis of diacyl peroxides generally involves the reaction of a carboxylic anhydride with a peroxide source. The following are representative experimental protocols for the synthesis of acetyl peroxide and propionyl peroxide.

Synthesis of Acetyl Peroxide

A common method for the preparation of acetyl peroxide involves the reaction of acetic anhydride with a peroxide, such as sodium peroxide or hydrogen peroxide, often in the presence of a non-mutual, water-insoluble ester solvent like dimethyl phthalate.[5]

Experimental Protocol:

-

Dissolve 102 g of acetic anhydride in 320 g of dimethyl phthalate in a reaction vessel.

-

Cool the mixture to -5 °C using an appropriate cooling bath.

-

With vigorous agitation, slowly add 41 g of sodium peroxide to the cold mixture.

-

Continue vigorous stirring and add 100 g of ice to the reaction mixture.

-

Maintain agitation for approximately 15 minutes.

-

Separate the aqueous layer from the dimethyl phthalate solution.

-

Dry the organic phase over anhydrous calcium chloride and then filter to yield a solution of acetyl peroxide in dimethyl phthalate.[5]

-

The active oxygen content can be determined by iodine titration.[5]

Synthesis of Acetyl Peroxide.

Synthesis of Propionyl Peroxide

The synthesis of propionyl peroxide can be achieved by reacting propionic anhydride with hydrogen peroxide in the presence of a catalyst.

Experimental Protocol:

Note: A detailed, publicly available, step-by-step protocol for the synthesis of pure propionyl peroxide is not readily found in the search results, likely due to its hazardous nature. The following is a generalized procedure based on analogous diacyl peroxide syntheses.

-

In a reaction vessel, combine propionic anhydride and an organic solvent.

-

Cool the mixture to a low temperature (e.g., 0-5 °C).

-

Slowly add a solution of hydrogen peroxide with vigorous stirring. A catalyst may be employed.

-

After the addition is complete, allow the reaction to proceed for a set time, maintaining the low temperature.

-

The reaction mixture would then typically undergo a workup procedure involving washing with water and/or a mild base to remove unreacted starting materials and byproducts, followed by drying of the organic layer.

-

Due to its instability, propionyl peroxide is often prepared and used in solution without isolation.

Decomposition Pathways

The thermal decomposition of diacyl peroxides proceeds via a free-radical mechanism. The initial step is the homolytic cleavage of the weak oxygen-oxygen bond to form two acyloxy radicals. These radicals can then undergo further reactions, including decarboxylation to form alkyl radicals and carbon dioxide.

Decomposition of Acetyl Peroxide

The thermal decomposition of acetyl peroxide in the gas phase or in solution primarily involves the following steps:

-

Initiation: Homolytic cleavage of the O-O bond to form two acetoxy radicals.

-

Propagation/Decarboxylation: The acetoxy radicals can decarboxylate to form methyl radicals and carbon dioxide.

-

Termination: The resulting radicals can combine in various ways to form stable products such as ethane (from two methyl radicals) and methyl acetate (from a methyl radical and an acetoxy radical).

Decomposition of Acetyl Peroxide.

Decomposition of Propionyl Peroxide

The decomposition of propionyl peroxide follows a similar pathway to that of acetyl peroxide, involving the formation of propionyloxy radicals which then decarboxylate to form ethyl radicals.

-

Initiation: Homolytic cleavage of the O-O bond to form two propionyloxy radicals.

-

Propagation/Decarboxylation: The propionyloxy radicals can lose carbon dioxide to form ethyl radicals.

-

Termination: The ethyl radicals can combine to form butane, or they can disproportionate to form ethane and ethene. Combination with a propionyloxy radical would yield ethyl propionate.

Safety, Handling, and Storage

Organic peroxides are highly hazardous materials and must be handled with extreme care.

-

Thermal Sensitivity: They are thermally unstable and can decompose exothermically.[2] The rate of decomposition increases with temperature. It is crucial to store them at the recommended temperatures to prevent self-accelerating decomposition.[1]

-

Shock and Friction Sensitivity: Many organic peroxides, particularly in their pure, crystalline form, are sensitive to shock and friction, which can initiate explosive decomposition.[4] They are often supplied in solution or as pastes to reduce this sensitivity.[4]

-

Contamination: Contamination with materials such as strong acids, bases, metals, and reducing agents can catalyze rapid and violent decomposition.[3]

-

Storage: Organic peroxides should be stored in their original containers in a cool, well-ventilated area, away from sources of heat, sparks, and direct sunlight.[3][6] They should be segregated from other chemicals, especially flammable and combustible materials.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves, when handling organic peroxides.[3] Work should be conducted in a well-ventilated fume hood.[3]

Conclusion

Acetyl peroxide and propionyl peroxide are versatile and powerful chemical reagents with significant applications in research and industry. A thorough understanding of their chemical properties, synthesis, and decomposition is paramount for their safe and effective utilization. This guide has provided a detailed overview of these aspects, with a focus on clear data presentation and experimental guidance to aid researchers in their work with these challenging yet valuable compounds. Adherence to strict safety protocols is non-negotiable when working with any organic peroxide.

References

- 1. americanchemistry.com [americanchemistry.com]

- 2. Safe Storage and Handling of Organic Peroxides - American Composites Manufacturers Association [acmanet.org]

- 3. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 4. Diacetyl peroxide - Wikipedia [en.wikipedia.org]

- 5. US2439399A - Process for the preparation of acetyl peroxide - Google Patents [patents.google.com]

- 6. nouryon.com [nouryon.com]

- 7. auckland.ac.nz [auckland.ac.nz]

Unraveling the Structure of Acyl Peroxides: A Technical Guide

A Note on Nomenclature: The term "acetylpropionyl peroxide" is not standard in chemical literature. It is likely a conflation of two distinct compounds: diacetyl peroxide and dipropionyl peroxide . This guide will address the structure elucidation of both of these compounds, which are members of the diacyl peroxide family. Diacyl peroxides are characterized by the peroxide functional group (–O–O–) flanked by two acyl groups.

This technical guide provides an in-depth overview of the methodologies used to elucidate the structures of diacetyl peroxide and dipropionyl peroxide, catering to researchers, scientists, and professionals in drug development.

Physicochemical Properties

A summary of the key physicochemical properties of diacetyl peroxide and dipropionyl peroxide is presented below. These properties are fundamental to their handling, characterization, and application.

| Property | Diacetyl Peroxide | Dipropionyl Peroxide |

| Chemical Formula | C₄H₆O₄[1] | C₆H₁₀O₄[2] |

| Molar Mass | 118.088 g/mol [1] | 146.14 g/mol [3] |

| Appearance | Colorless crystals or oily liquid[1] | Available as a 25% solution[3] |

| Melting Point | 30 °C (86 °F; 303 K)[1] | Not available for pure substance |

| Boiling Point | 63 °C at 21 mmHg[1] | Not available for pure substance |

| Density | 1.163 g/cm³[1] | Not available for pure substance |

| CAS Number | 110-22-5[1] | 3248-28-0[2] |

| IUPAC Name | Acetic peroxyanhydride[1] | Propanoyl propaneperoxoate[3] |

| SMILES | O=C(OOC(=O)C)C[1] | CCC(=O)OOC(=O)CC[3] |

Synthesis and Experimental Protocols

The synthesis of diacyl peroxides like diacetyl and dipropionyl peroxide generally involves the reaction of an acid anhydride or acid chloride with a source of peroxide, such as hydrogen peroxide or sodium peroxide, under controlled temperature conditions.[1][4] These compounds are highly explosive and shock-sensitive, necessitating extreme caution and the use of dilute solutions.[1]

General Synthesis of Diacetyl Peroxide

A common laboratory-scale synthesis involves the reaction of acetic anhydride with sodium peroxide in an ethereal solvent at low temperatures.[4]

Protocol:

-

A mixture of acetic anhydride and diethyl ether is prepared in a reaction vessel and cooled to approximately -15 °C.

-

Sodium peroxide is added to the cooled mixture.

-

Finely crushed ice is then added portion-wise over a period of 10 minutes while maintaining vigorous agitation and low temperature.[4]

-

The agitation is continued for an additional 10 minutes after the ice addition is complete.

-

The ethereal layer containing the diacetyl peroxide is separated.

-

The ethereal solution is then dried over a suitable drying agent like calcium chloride.

-

The ether is allowed to evaporate at room temperature to yield crystalline diacetyl peroxide.[4]

Synthesis of Diacetyl Peroxide

Structure Elucidation Workflow

The structural confirmation of diacyl peroxides relies on a combination of spectroscopic techniques. Each technique provides unique information about the molecular structure.

Structure Elucidation Workflow

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of the molecule.

-

Expected Data for Diacetyl Peroxide (C₄H₆O₄): The molecular ion peak ([M]⁺) would be observed at m/z = 118.0266. Common fragments would include the acetyl radical (CH₃CO•, m/z = 43) and subsequent loss of CO₂.

-

Expected Data for Dipropionyl Peroxide (C₆H₁₀O₄): The molecular ion peak would be observed at m/z = 146.0579. Fragmentation would likely involve the propionyl radical (CH₃CH₂CO•, m/z = 57).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the hydrogen and carbon environments within the molecule.

¹H NMR:

-

Diacetyl Peroxide: A single sharp singlet would be expected for the six equivalent methyl protons (2 x CH₃). The chemical shift would be in the region of 2.2-2.3 ppm.

-

Dipropionyl Peroxide: Two signals would be anticipated: a triplet for the six methyl protons (2 x CH₃) and a quartet for the four methylene protons (2 x CH₂).

¹³C NMR:

-

Diacetyl Peroxide: Two distinct signals would be expected: one for the methyl carbons and another for the carbonyl carbons.

-

Dipropionyl Peroxide: Three signals would be anticipated: one for the methyl carbons, one for the methylene carbons, and one for the carbonyl carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For diacyl peroxides, the most characteristic absorption bands are:

-

C=O Stretch: A strong, sharp absorption band is expected in the region of 1750-1820 cm⁻¹. The exact position can be influenced by the electronic effects of the alkyl groups.

-

O-O Stretch: A weak to medium absorption band is expected in the region of 820-890 cm⁻¹. This band can sometimes be difficult to identify due to its weakness.

-

C-O Stretch: Absorption bands corresponding to the C-O single bonds are also expected.

Decomposition Pathway

Diacyl peroxides are known to be unstable and can decompose, often initiated by heat or light. The decomposition proceeds via homolytic cleavage of the weak O-O bond to form acyloxy radicals. These radicals can then undergo further reactions, such as decarboxylation to form alkyl radicals and carbon dioxide.

References

An In-depth Technical Guide on the Synthesis Pathway for Acetylpropionyl Peroxide

Disclaimer: The synthesis of organic peroxides, including acetylpropionyl peroxide, is an inherently hazardous process that should only be undertaken by trained professional chemists in a well-equipped laboratory with appropriate safety measures in place. Diacyl peroxides can be thermally unstable, and sensitive to shock and friction, posing a significant explosion risk, especially in their pure form[1][2]. This guide is intended for informational purposes for researchers and professionals with a comprehensive understanding of handling dangerous materials.

Introduction

This compound is an unsymmetrical (or mixed) diacyl peroxide. Diacyl peroxides are a class of organic compounds widely used as radical initiators in polymerization processes and as oxidizing agents in organic synthesis[3][4]. The synthesis of unsymmetrical diacyl peroxides requires specific strategies to prevent the formation of a mixture of symmetrical peroxides. This guide outlines potential synthesis pathways for this compound based on established methods for preparing diacyl peroxides.

Synthesis Pathways

Two primary pathways are proposed for the synthesis of this compound, derived from general methods for creating both symmetrical and unsymmetrical diacyl peroxides.

Pathway A: Carbodiimide-Mediated Condensation

A versatile and mild method for preparing unsymmetrical diacyl peroxides involves the condensation of a carboxylic acid with a peroxy acid, facilitated by a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC)[5]. This approach avoids the need to first convert the carboxylic acid to a more reactive derivative like an acid chloride[5].

The overall reaction is as follows: CH₃COOH (Acetic Acid) + CH₃CH₂COOOH (Peroxypropionic Acid) + C₁₃H₂₂N₂ (DCC) → CH₃C(O)OOC(O)CH₂CH₃ (this compound) + C₁₃H₂₄N₂O (Dicyclohexylurea)

Pathway B: Acylation of a Peroxy Anion

This more traditional pathway involves the acylation of a peroxide salt. To achieve an unsymmetrical product, one would react an acid chloride with the salt of a peroxy acid. For this compound, this can be approached in two ways:

-

Reaction of acetyl chloride with sodium peroxypropionate.

-

Reaction of propionyl chloride with sodium peroxyacetate.

This method is analogous to the common industrial synthesis of diacyl peroxides, which often involves reacting an acyl chloride with hydrogen peroxide in an alkaline aqueous medium[6].

Experimental Protocols

The following protocols are adapted from established procedures for similar compounds. All operations should be conducted behind a safety shield in a fume hood.

Protocol for Pathway A: Carbodiimide-Mediated Condensation

This protocol is adapted from the general method described for synthesizing unsymmetrical diacyl peroxides using DCC[5].

Materials:

-

Acetic Acid (CH₃COOH)

-

Peroxypropionic Acid (CH₃CH₂COOOH)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

Inert solvent (e.g., Dichloromethane or Tetrahydrofuran)

-

Stirring apparatus and ice bath

Procedure:

-

Dissolve one molar equivalent of peroxypropionic acid in a cold (0 °C), inert solvent.

-

To this solution, add one molar equivalent of acetic acid.

-

Slowly add a solution of one molar equivalent of DCC in the same solvent to the reaction mixture, maintaining the temperature at 0 °C with constant stirring.

-

Allow the reaction to stir at 0 °C for several hours. The progress can be monitored by the precipitation of the N,N'-dicyclohexylurea (DCU) byproduct.

-

Once the reaction is complete, filter off the precipitated DCU.

-

The filtrate contains the this compound. The solvent can be carefully removed under reduced pressure at a low temperature to yield the crude product.

-

Purification should be avoided if possible due to the instability of the peroxide. If necessary, low-temperature recrystallization from a suitable solvent like a chloroform-pentane mixture may be attempted with extreme caution[5].

Protocol for Pathway B: Acylation of Sodium Peroxypropionate

This protocol is based on general procedures for acyl peroxide synthesis from acid chlorides and peroxide salts[6][7].

Materials:

-

Peroxypropionic Acid (CH₃CH₂COOOH)

-

Sodium Hydroxide (NaOH), aqueous solution

-

Acetyl Chloride (CH₃COCl)

-

Aprotic solvent (e.g., Dichloromethane)

-

Stirring apparatus and ice bath

Procedure:

-

Prepare sodium peroxypropionate in situ by carefully neutralizing one molar equivalent of peroxypropionic acid with one molar equivalent of a cold aqueous sodium hydroxide solution at a temperature below 5 °C.

-

In a separate flask, dissolve one molar equivalent of acetyl chloride in a cold, water-immiscible aprotic solvent.

-

Slowly add the acetyl chloride solution to the vigorously stirred aqueous solution of sodium peroxypropionate, maintaining the temperature between 0-5 °C.

-

After the addition is complete, continue stirring for 1-2 hours at low temperature.

-

Separate the organic layer. Wash it carefully with cold, dilute sodium bicarbonate solution and then with cold water to remove any unreacted acid.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

The resulting solution contains this compound. It is strongly advised to use this solution directly, as isolating the pure peroxide is hazardous[2].

Data Presentation

| Parameter | Pathway A (Carbodiimide) | Pathway B (Acylation) |

| Primary Reagents | Acetic Acid, Peroxypropionic Acid, DCC | Acetyl Chloride, Peroxypropionic Acid, NaOH |

| Solvent | Dichloromethane, THF | Dichloromethane / Water (biphasic) |

| Temperature | 0 °C | 0-5 °C |

| Typical Yields | Good to High (based on analogues)[5] | Moderate to Good (based on analogues) |

| Key Byproduct | Dicyclohexylurea (solid) | Sodium Chloride (aqueous) |

Mandatory Visualization

The following diagrams illustrate the logical workflow of the described synthesis pathways.

Caption: Workflow for Carbodiimide-Mediated Synthesis (Pathway A).

Caption: Workflow for Acylation of Peroxy Anion (Pathway B).

References

- 1. US2439399A - Process for the preparation of acetyl peroxide - Google Patents [patents.google.com]

- 2. Propionyl peroxide | C6H10O4 | CID 18610 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CN109336802B - Synthesis method of diacyl peroxide - Google Patents [patents.google.com]

- 4. Diacyl peroxides: practical reagents as aryl and alkyl radical sources - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CA1095079A - Process for the preparation of uniform, stable diacyl peroxide composition - Google Patents [patents.google.com]

- 7. US20020026011A1 - Synthesis of diacyl peroxide in aprotic solvent - Google Patents [patents.google.com]

An In-depth Technical Guide to the Thermal Stability of Diacyl Peroxides with a Focus on Acetylpropionyl Peroxide

Disclaimer: Publicly available scientific literature lacks specific quantitative thermal stability data for acetylpropionyl peroxide. Therefore, this guide provides a comprehensive overview of the thermal stability of diacyl peroxides as a class of compounds, drawing on data from analogous peroxides to illustrate key principles. The experimental protocols and decomposition pathways described are generally applicable to diacyl peroxides, including this compound.

Introduction to Diacyl Peroxide Thermal Stability

Diacyl peroxides are a class of organic compounds characterized by the presence of a peroxide bond (-O-O-) flanked by two acyl groups. This peroxy bond is inherently weak, making these compounds thermally unstable and prone to decomposition. The rate of this decomposition is highly dependent on temperature, solvent, and the presence of contaminants. Understanding the thermal stability of diacyl peroxides is critical for their safe handling, storage, and application as polymerization initiators, curing agents, and in other chemical syntheses.

The thermal decomposition of diacyl peroxides is an exothermic process that can lead to a runaway reaction, posing significant fire and explosion hazards if not properly controlled. The primary event in the thermal decomposition is the homolytic cleavage of the O-O bond, which generates two acyloxyl radicals. These radicals can then undergo further reactions, including decarboxylation to form alkyl or aryl radicals and carbon dioxide.

Experimental Protocols for Assessing Thermal Stability

The thermal stability of diacyl peroxides is typically evaluated using various calorimetric and thermogravimetric techniques. These methods provide quantitative data on decomposition temperatures, heat of decomposition, and kinetic parameters.

2.1 Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a widely used thermoanalytical technique to study the thermal behavior of materials. It measures the difference in heat flow between a sample and a reference as a function of temperature.

-

Principle: A sample of the diacyl peroxide and an inert reference material are heated or cooled at a constant rate. When the sample undergoes a thermal transition, such as decomposition, heat is either absorbed or released. This results in a temperature difference between the sample and the reference, which is recorded as a peak on the DSC thermogram.

-

Sample Preparation: A small, precisely weighed amount of the diacyl peroxide (typically 1-5 mg) is placed in a sample pan, which is then hermetically sealed.

-

Experimental Conditions:

-

Heating Rate: A constant heating rate, typically in the range of 2-20 °C/min, is applied.

-

Atmosphere: The experiment is usually conducted under an inert atmosphere, such as nitrogen, to prevent oxidation.

-

Temperature Range: The temperature range is selected to cover the expected decomposition of the peroxide.

-

-

Data Analysis: The DSC thermogram provides information on the onset temperature of decomposition (Tonset), the peak exothermic temperature (Tpeak), and the heat of decomposition (ΔHd).

2.2 Thermogravimetric Analysis (TGA)

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature or time.

-

Principle: A sample of the diacyl peroxide is heated in a controlled atmosphere, and its mass is continuously monitored. The loss of mass corresponds to the evolution of volatile decomposition products.

-

Experimental Conditions: Similar to DSC, the heating rate and atmosphere are controlled.

-

Data Analysis: The TGA curve provides information about the decomposition temperature range and the mass loss associated with the decomposition process.

2.3 Adiabatic Calorimetry

Adiabatic calorimetry is used to simulate worst-case thermal runaway scenarios.

-

Principle: In an adiabatic calorimeter, the sample is heated to a certain temperature, and then the system is maintained in an adiabatic condition (no heat exchange with the surroundings). Any heat generated by the decomposition of the sample leads to an increase in its temperature, which in turn accelerates the decomposition rate.

-

Data Analysis: This technique provides data on the time to maximum rate of decomposition (TMRad) and the self-accelerating decomposition temperature (SADT), which are crucial for process safety and storage guidelines.

Visualizations

Experimental Workflow

Caption: Workflow for assessing the thermal stability of diacyl peroxides.

Decomposition Pathway

Caption: Generalized thermal decomposition pathway of a diacyl peroxide.

Quantitative Data on Diacyl Peroxide Thermal Stability

As specific data for this compound is unavailable, the following tables summarize representative data for other diacyl peroxides to provide a comparative understanding.

Table 1: DSC Data for Selected Diacyl Peroxides

| Diacyl Peroxide | Onset Temperature (Tonset) (°C) | Peak Temperature (Tpeak) (°C) | Heat of Decomposition (ΔHd) (J/g) |

| Acetyl Peroxide | Highly unstable, decomposes explosively | - | - |

| Propionyl Peroxide | Highly unstable | - | - |

| Benzoyl Peroxide | ~103 | ~108 | ~1332 |

| Lauroyl Peroxide | ~60 | ~75 | ~650 |

Table 2: Kinetic Parameters for the Thermal Decomposition of Benzoyl Peroxide

| Parameter | Value |

| Activation Energy (Ea) | ~125 kJ/mol |

| Frequency Factor (A) | ~1 x 1014 s-1 |

Note: These values can vary depending on the solvent and experimental conditions.

Factors Influencing Thermal Stability

The thermal stability of diacyl peroxides is influenced by several factors:

-

Molecular Structure: The nature of the R groups in the R(C=O)O-O(C=O)R' structure affects the stability of the resulting radicals and thus the decomposition rate. Electron-withdrawing groups can influence the stability of the peroxide bond.

-

Solvent: The solvent can affect the rate of decomposition through cage effects and by reacting with the generated radicals.

-

Contaminants: The presence of impurities, such as metal ions or acids, can catalyze the decomposition of diacyl peroxides, significantly lowering their decomposition temperature.[4]

-

Concentration: In solution, the concentration of the peroxide can influence the kinetics of decomposition, particularly if induced decomposition pathways are significant.

Safety and Handling Considerations

Due to their thermal instability, diacyl peroxides must be handled with extreme care.

-

Storage: They should be stored at low temperatures, as recommended by the manufacturer, to minimize the rate of decomposition. They should also be stored separately from flammable and combustible materials.

-

Handling: Avoid friction, shock, and contamination. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[1]

-

Spills: In case of a spill, do not use combustible materials for cleanup. The area should be wetted, and the material collected with non-sparking tools.

Conclusion

References

Hydrolysis of Acetylpropionyl Peroxide: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Diacyl peroxides (R-C(O)OO(O)C-R') are a class of organic compounds characterized by a peroxide bond flanked by two carbonyl groups. They are known for their thermal instability, readily undergoing homolytic cleavage of the O-O bond to form radicals. However, in aqueous environments, they can also be susceptible to hydrolysis, a reaction that involves the cleavage of the molecule by water. Acetylpropionyl peroxide, with the structure CH₃C(O)OOC(O)CH₂CH₃, is an asymmetric diacyl peroxide, meaning it is derived from two different carboxylic acids: acetic acid and propionic acid.

The hydrolysis of this compound is a critical parameter for applications where it may come into contact with water or biological fluids. The products of this hydrolysis and the rate at which it occurs can significantly impact the compound's efficacy, stability, and potential toxicity. This guide will explore the anticipated products of this compound hydrolysis and the kinetic parameters that govern this transformation.

Predicted Hydrolysis Products

The hydrolysis of an asymmetric diacyl peroxide like this compound is expected to proceed via nucleophilic attack of a water molecule on one of the electrophilic carbonyl carbons. This is analogous to the hydrolysis of carboxylic acid anhydrides.[1][2][3] The reaction is anticipated to yield a mixture of carboxylic acids and their corresponding peroxy acids, which can then further hydrolyze.

The primary hydrolysis reaction can follow two pathways, leading to the formation of either acetic acid and peroxypropionic acid or propionic acid and peroxyacetic acid. The initial hydrolysis products are therefore predicted to be:

-

Acetic Acid (CH₃COOH)

-

Propionic Acid (CH₃CH₂COOH)

-

Peroxyacetic Acid (CH₃COOOH)

-

Peroxypropionic Acid (CH₃CH₂COOOH)

The peroxy acids formed are themselves susceptible to hydrolysis, which would ultimately yield the corresponding carboxylic acid and hydrogen peroxide (H₂O₂). Therefore, the final equilibrium products of complete hydrolysis are expected to be:

-

Acetic Acid

-

Propionic Acid

-

Hydrogen Peroxide

The relative proportions of the initial products will depend on the relative electrophilicity of the two carbonyl carbons. Generally, the carbonyl carbon attached to the smaller alkyl group (acetyl group) is sterically less hindered and may be more susceptible to nucleophilic attack. However, electronic effects can also play a role.

The overall predicted hydrolysis pathway is depicted in the following diagram:

Kinetics of Hydrolysis

The kinetics of this compound hydrolysis are expected to be influenced by several factors, including pH, temperature, and the presence of catalysts.

3.1. pH Dependence

The hydrolysis of diacyl peroxides can be catalyzed by both acids and bases.

-

Acid Catalysis: Under acidic conditions, protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.

-

Base Catalysis: Under basic conditions, the hydroxide ion (OH⁻) is a much stronger nucleophile than water and will attack the carbonyl carbon directly. Base-catalyzed hydrolysis is typically much faster than neutral or acid-catalyzed hydrolysis.

The rate law for the hydrolysis can be expressed as:

Rate = k_obs * [this compound]

where k_obs is the observed pseudo-first-order rate constant. The pH dependence of k_obs can be described by the equation:

k_obs = k_H * [H⁺] + k_W + k_OH * [OH⁻]

where k_H, k_W, and k_OH are the rate constants for acid-catalyzed, neutral, and base-catalyzed hydrolysis, respectively.

3.2. Temperature Dependence

As with most chemical reactions, the rate of hydrolysis is expected to increase with temperature. The relationship between the rate constant and temperature can be described by the Arrhenius equation:

k = A * exp(-Ea / RT)

where k is the rate constant, A is the pre-exponential factor, Ea is the activation energy, R is the gas constant, and T is the absolute temperature.

3.3. Quantitative Data

As previously stated, specific quantitative kinetic data for the hydrolysis of this compound is not available in the literature. To provide a framework for comparison, the following table summarizes general expectations for the hydrolysis kinetics based on analogous compounds.

| Parameter | Expected Value/Trend | Rationale |

| Rate Constant at Neutral pH | Slow to moderate | Diacyl peroxides are generally more stable to hydrolysis than acid anhydrides but less stable than esters. |

| pH-Rate Profile | U-shaped curve | Indicating both acid and base catalysis, with a minimum rate in the neutral pH range. |

| Activation Energy (Ea) | Moderate | Typical for hydrolysis reactions of carbonyl compounds. |

| Effect of Solvent Polarity | Rate may increase with polarity | A more polar solvent can better stabilize the charged transition state of the hydrolysis reaction. |

Table 1: Predicted Kinetic Parameters for this compound Hydrolysis.

Experimental Protocols

To determine the hydrolysis products and kinetics of this compound, a series of well-defined experiments are required. The following protocols provide a general framework for such an investigation.

4.1. Materials and Reagents

-

This compound (synthesis may be required if not commercially available)

-

Buffer solutions of various pH values (e.g., phosphate, acetate, borate)

-

High-purity water

-

Acetonitrile or other suitable organic solvent (for stock solutions)

-

Internal standards for analytical quantification

-

Reagents for analytical derivatization (if necessary)

4.2. Experimental Workflow

The general workflow for studying the hydrolysis of this compound is outlined below.

4.3. Product Identification

-

Method: High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.

-

Procedure:

-

A solution of this compound is prepared in a buffered aqueous solution (e.g., pH 7.4 phosphate buffer) and allowed to hydrolyze over time.

-

Samples are taken at various time points and analyzed by LC-MS or GC-MS.

-

The masses of the observed peaks are compared to the theoretical masses of the expected hydrolysis products (acetic acid, propionic acid, peroxyacetic acid, peroxypropionic acid, and hydrogen peroxide).

-

Confirmation of product identity can be achieved by comparing retention times and fragmentation patterns with authentic standards.

-

4.4. Kinetic Analysis

-

Method: HPLC with UV detection or another suitable quantitative analytical technique.

-

Procedure:

-

Prepare a series of buffered solutions covering a range of pH values (e.g., pH 2 to 12).

-

For each pH, initiate the hydrolysis reaction by adding a small aliquot of a concentrated stock solution of this compound in an organic solvent (e.g., acetonitrile) to the pre-thermostated buffer solution. The final concentration of the organic solvent should be kept low to minimize its effect on the reaction.

-

At regular time intervals, withdraw aliquots of the reaction mixture.

-

Immediately quench the reaction (e.g., by adding a strong acid for base-catalyzed reactions or by rapid cooling).

-

Analyze the concentration of the remaining this compound in each aliquot using a validated HPLC method.

-

Plot the natural logarithm of the concentration of this compound versus time. The slope of this line will be equal to the negative of the pseudo-first-order rate constant (-k_obs).

-

Repeat the experiment at different temperatures to determine the activation energy.

-

Signaling Pathways and Logical Relationships

While this compound itself is not directly involved in biological signaling pathways, its hydrolysis products can be. For instance, hydrogen peroxide is a well-known reactive oxygen species (ROS) that can act as a signaling molecule. The logical relationship between the hydrolysis and its potential biological consequence is illustrated below.

Conclusion

The hydrolysis of this compound is a fundamental process that dictates its stability and reactivity in aqueous media. Based on established principles of organic chemistry, the hydrolysis is predicted to yield acetic acid, propionic acid, and hydrogen peroxide as the final products, proceeding through peroxy acid intermediates. The reaction rate is expected to be significantly influenced by pH and temperature. Although specific experimental data for this compound are lacking, this guide provides a robust theoretical framework and detailed experimental protocols to enable researchers to thoroughly investigate the hydrolysis of this compound. Such studies are essential for the rational design and application of this and other diacyl peroxides in fields ranging from polymer chemistry to pharmaceutical sciences.

References

Spectroscopic Profile of Acyl Peroxides: A Technical Guide for Researchers

General Synthesis of an Asymmetric Acyl Peroxide

A common route for the synthesis of asymmetric acyl peroxides involves the reaction of a peroxy acid with an acyl chloride or anhydride. The following workflow illustrates a generalized synthetic pathway.

Caption: Generalized synthesis of an asymmetric acyl peroxide.

Spectroscopic Data

The following tables summarize the expected spectroscopic data for a representative asymmetric acyl peroxide like this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum is expected to show signals for the acetyl and propionyl groups. The chemical shifts are influenced by the electronegative peroxide linkage.

| Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration |

| CH₃ (Acetyl) | 2.1 - 2.3 | Singlet | 3H |

| CH₂ (Propionyl) | 2.3 - 2.5 | Quartet | 2H |

| CH₃ (Propionyl) | 1.1 - 1.3 | Triplet | 3H |

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbons and the aliphatic carbons.

| Assignment | Expected Chemical Shift (ppm) |

| C=O (Acetyl) | 165 - 175 |

| C=O (Propionyl) | 165 - 175 |

| CH₂ (Propionyl) | 25 - 35 |

| CH₃ (Acetyl) | 20 - 30 |

| CH₃ (Propionyl) | 8 - 12 |

Infrared (IR) Spectroscopy

The IR spectrum of an acyl peroxide is characterized by two strong carbonyl (C=O) stretching bands due to symmetric and asymmetric vibrations.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| C=O Stretch (Asymmetric) | 1810 - 1820 | Strong |

| C=O Stretch (Symmetric) | 1780 - 1790 | Strong |

| C-O Stretch | 1000 - 1200 | Medium |

| O-O Stretch | 800 - 900 | Weak to Medium |

Mass Spectrometry (MS)

The mass spectrum of an acyl peroxide is often challenging to obtain due to its instability. Fragmentation typically involves cleavage of the weak O-O bond.

| m/z | Assignment | Notes |

| Not typically observed | [M]⁺ | The molecular ion is often absent or of very low intensity. |

| Variable | [M - CO₂]⁺ | Loss of carbon dioxide is a common fragmentation pathway. |

| Variable | [R-C=O]⁺ | Acylium ions from both sides of the peroxide are expected. |

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of an asymmetric acyl peroxide. Extreme caution should be exercised when handling organic peroxides as they are potentially explosive.

Synthesis of a Representative Asymmetric Acyl Peroxide

Objective: To synthesize an asymmetric acyl peroxide via the acylation of a peroxy acid.

Materials:

-

Propionyl chloride

-

Peroxyacetic acid in a suitable solvent (e.g., ethyl acetate)

-

Anhydrous sodium carbonate

-

Anhydrous magnesium sulfate

-

Anhydrous, peroxide-free diethyl ether

Procedure:

-

A solution of peroxyacetic acid in diethyl ether is prepared and cooled to 0 °C in an ice bath with constant stirring.

-

A solution of propionyl chloride in diethyl ether is added dropwise to the cooled peroxyacetic acid solution.

-

The reaction mixture is stirred at 0 °C for 2-3 hours.

-

The mixture is then washed sequentially with a cold, saturated sodium bicarbonate solution and brine.

-

The organic layer is separated and dried over anhydrous magnesium sulfate.

-

The solvent is removed under reduced pressure at a low temperature to yield the crude this compound.

NMR Spectroscopic Analysis

Objective: To obtain ¹H and ¹³C NMR spectra of the synthesized peroxide.

Procedure:

-

A small sample of the peroxide is dissolved in a deuterated solvent (e.g., CDCl₃).

-

The sample is transferred to an NMR tube.

-

¹H and ¹³C NMR spectra are acquired on a standard NMR spectrometer (e.g., 400 MHz).

-

The spectra are processed and analyzed to determine chemical shifts, multiplicities, and integrations.

IR Spectroscopic Analysis

Objective: To obtain the infrared spectrum of the synthesized peroxide.

Procedure:

-

A thin film of the neat liquid peroxide is prepared between two salt plates (e.g., NaCl or KBr).

-

Alternatively, a solution of the peroxide in a suitable solvent (e.g., CCl₄) can be prepared and placed in a solution cell.

-

The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

-

The characteristic absorption bands are identified and assigned to the corresponding functional groups.

Mass Spectrometric Analysis

Objective: To obtain the mass spectrum of the synthesized peroxide.

Procedure:

-

A dilute solution of the peroxide in a volatile solvent (e.g., acetonitrile) is prepared.

-

The sample is introduced into the mass spectrometer using a suitable ionization technique, such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). Due to the lability of the peroxide bond, soft ionization techniques are preferred.

-

The mass spectrum is recorded, and the fragmentation pattern is analyzed to confirm the structure of the molecule.

Logical Relationships in Peroxide Decomposition

This compound can decompose via thermal or photochemical pathways, typically initiating a free radical cascade. The initial step is the homolytic cleavage of the weak oxygen-oxygen bond.

Caption: Generalized decomposition pathway of an acyl peroxide.

An In-depth Technical Guide on the Physicochemical Characteristics of Acetyl Propionyl Peroxide

Disclaimer: Specific experimental data for acetyl propionyl peroxide is limited in publicly available literature. The following guide is a comprehensive overview based on the well-documented properties of analogous symmetrical diacyl peroxides, namely diacetyl peroxide and dipropionyl peroxide, as well as the general principles governing organic peroxides. This information is intended for researchers, scientists, and drug development professionals.

Introduction

Acetyl propionyl peroxide is an unsymmetrical organic diacyl peroxide. Organic peroxides are characterized by the presence of a reactive oxygen-oxygen single bond (-O-O-), which readily undergoes homolytic cleavage to form free radicals. This property makes them highly useful as initiators for free-radical polymerization, curing agents for resins, and oxidizing agents in organic synthesis. However, their inherent instability also renders them hazardous if not handled with appropriate care. This guide provides a detailed overview of the estimated physicochemical characteristics, synthesis, analysis, decomposition, and safety protocols for acetyl propionyl peroxide.

Physicochemical Characteristics

Table 1: Physicochemical Properties of Diacetyl Peroxide and Dipropionyl Peroxide

| Property | Diacetyl Peroxide | Dipropionyl Peroxide | Estimated Acetyl Propionyl Peroxide |

| Molecular Formula | C4H6O4 | C6H10O4 | C5H8O4 |

| Molecular Weight ( g/mol ) | 118.09 | 146.14 | 132.11 |

| Appearance | Colorless crystals or oily liquid | Information not readily available | Likely a colorless liquid or low-melting solid |

| Melting Point (°C) | 30 | 200 (decomposition) | Intermediate between diacetyl and dipropionyl peroxide |

| Boiling Point (°C) | 63 @ 21 mmHg | 185.74 (rough estimate) | Volatile, likely decomposes upon heating |

| Density (g/cm³) | 1.163 | 1.0945 (rough estimate) | Approximately 1.1-1.2 |

| Solubility | Slight in cold water; soluble in ether and alcohol. | Information not readily available | Likely soluble in organic solvents, sparingly soluble in water |

| Stability | Explosive when heated or in contact with combustible materials. | Pure material poses a severe explosion hazard. | Thermally unstable, shock-sensitive |

Experimental Protocols

Synthesis of Unsymmetrical Diacyl Peroxides

A general method for the synthesis of unsymmetrical diacyl peroxides involves a two-step process starting from a protected peroxy acid.

Workflow for the Synthesis of Unsymmetrical Diacyl Peroxides

Caption: General workflow for the synthesis of unsymmetrical diacyl peroxides.

Methodology:

-

Perester Formation: A protected amino acid is coupled with 2-methoxyprop-2-yl hydroperoxide using dicyclohexylcarbodiimide (DCC) as a coupling agent to form a perester.

-

Deprotection: The resulting perester is then subjected to acidic deprotection to yield the corresponding peracid.

-

Acylation: The peracid is subsequently acylated with a different protected amino acid in the presence of DCC in acetonitrile (MeCN) to produce the unsymmetrical diacyl peroxide.

This method can be adapted for the synthesis of acetyl propionyl peroxide by using the appropriate carboxylic acids in place of protected amino acids.

Determination of Active Oxygen Content by Iodometric Titration

Iodometric titration is a standard method for determining the concentration of peroxides. The peroxide oxidizes iodide ions to iodine, which is then titrated with a standard sodium thiosulfate solution.

Reaction Scheme: R-C(O)O-O(O)C-R' + 2I⁻ + 2H⁺ → R-C(O)OH + R'-C(O)OH + I₂ I₂ + 2S₂O₃²⁻ → 2I⁻ + S₄O₆²⁻

Experimental Workflow for Iodometric Titration

Caption: Workflow for the iodometric titration of a diacyl peroxide.

Detailed Protocol:

-

Accurately weigh a sample of the peroxide into an Erlenmeyer flask.

-

Add a mixture of glacial acetic acid and a suitable organic solvent (e.g., isopropanol or chloroform) to dissolve the sample.

-

Add a freshly prepared saturated solution of potassium iodide.

-

Swirl the flask and allow it to stand in the dark for a specified period (e.g., 5-15 minutes) to ensure complete reaction.

-

Titrate the liberated iodine with a standardized solution of sodium thiosulfate until the yellow-brown color of the iodine fades to a pale straw color.

-

Add a few drops of starch indicator solution. The solution will turn a deep blue-black color.

-

Continue the titration dropwise until the blue color disappears, indicating the endpoint.

-

A blank titration should be performed under the same conditions to account for any oxidizing impurities in the reagents.

Thermal Decomposition

Diacyl peroxides are thermally unstable and decompose via homolytic cleavage of the weak oxygen-oxygen bond to form acyloxy radicals. These radicals can then undergo further reactions.

General Decomposition Pathway of a Diacyl Peroxide

Caption: General thermal decomposition pathway of a diacyl peroxide.

The primary decomposition step is the scission of the O-O bond. The resulting acyloxy radicals can then lose carbon dioxide to form alkyl or aryl radicals. These highly reactive radicals can then participate in a variety of subsequent reactions, including hydrogen abstraction, dimerization, and disproportionation.

Safety, Handling, and Storage

Organic peroxides are hazardous materials that require strict safety protocols. They are often thermally unstable, and some can be sensitive to shock or friction.

Table 2: Safety and Handling Precautions for Organic Peroxides

| Precaution Category | Guideline |

| Personal Protective Equipment (PPE) | Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. |

| Storage | Store in a cool, well-ventilated area away from heat sources, direct sunlight, and incompatible materials. Use only original, approved containers. Some peroxides require refrigerated storage. |

| Handling | Handle with care to avoid friction, grinding, and impact. Use non-sparking tools. Work in a well-ventilated area or a chemical fume hood. Never return unused peroxide to its original container to avoid contamination. |

| Incompatible Materials | Avoid contact with strong acids, bases, reducing agents, oxidizing agents, and metal salts (especially those of cobalt, iron, and manganese), as they can cause rapid and violent decomposition. |

| Spills and Disposal | In case of a spill, absorb the material with an inert, non-combustible absorbent (e.g., vermiculite) and place it in a container for hazardous waste disposal. Do not use combustible materials like paper towels for cleanup. Dispose of as hazardous waste according to local regulations. |

| Fire Safety | In case of fire, use water spray, foam, or dry chemical extinguishers. Be aware that decomposition can release flammable gases. |

It is crucial to consult the Safety Data Sheet (SDS) for the specific organic peroxide being used for detailed safety information.

acetylpropionyl peroxide CAS number 5762-50-5

An In-depth Technical Guide to Acetylpropionyl Peroxide (CAS 5762-50-5)

Disclaimer: this compound, identified by CAS number 5762-50-5, is a specific organic peroxide for which detailed public-domain information is scarce. This guide synthesizes available data for the specified compound and supplements it with established principles for organic peroxides as a chemical class to provide a comprehensive technical overview for research and development professionals.

Chemical Identity and Properties

This compound, with the systematic name 3-oxobutanoyl 2-oxobutanoate, is an organic peroxide. Organic peroxides are characterized by the presence of a peroxide linkage (-O-O-), which is thermally unstable and can readily cleave to form free radicals. This property makes them highly useful as initiators for polymerization reactions.[1][][3]

Physical and Chemical Properties

Quantitative data for this specific compound is limited. The following table summarizes general properties expected for a compound of this nature, based on information for related structures and the general class of organic peroxides.

| Property | Value | Source/Notes |

| CAS Number | 5762-50-5 | - |

| IUPAC Name | 3-oxobutanoyl 2-oxobutanoate | - |

| Molecular Formula | C₈H₁₀O₆ | Calculated from structure |

| Molecular Weight | 202.16 g/mol | Calculated from structure |

| Appearance | Expected to be a liquid or low-melting solid | General property of similar organic peroxides |

| Primary Hazard Class | Organic Peroxide | [4][5][6] |

| Key Hazards | Thermally unstable, flammable, strong oxidizer | [4][6][7] |

Synthesis and Handling

Representative Synthesis Protocol

Reaction Principle: The synthesis could plausibly be achieved by the reaction of a peroxy acid with an acid anhydride or acid chloride, or by the reaction of an acid chloride with a salt of a hydroperoxide. The following protocol is based on the latter approach.

Materials:

-

Peroxybutyric acid (or its sodium salt)

-

Anhydrous, non-protic solvent (e.g., diethyl ether, tetrahydrofuran)

-

Aqueous base solution (e.g., sodium bicarbonate)

-

Drying agent (e.g., anhydrous magnesium sulfate)

Procedure:

-

Preparation of Peroxy Acid Salt: Dissolve peroxybutyric acid in an anhydrous solvent and cool the solution to 0-5°C in an ice bath.

-

Deprotonation: Slowly add a stoichiometric equivalent of a suitable base (e.g., sodium hydroxide solution) while maintaining the low temperature to form the sodium peroxybutanoate salt.

-

Acylation: In a separate flask, dissolve 3-oxobutanoyl chloride in the same anhydrous solvent and cool to 0-5°C.

-

Reaction: Add the solution of the peroxy acid salt dropwise to the 3-oxobutanoyl chloride solution with vigorous stirring, ensuring the temperature does not rise above 5°C.

-

Quenching and Workup: After the addition is complete, allow the reaction to stir at low temperature for several hours. Quench the reaction by slowly adding cold, dilute aqueous sodium bicarbonate solution to neutralize any remaining acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the organic layer. Wash the organic layer sequentially with cold water and brine.

-

Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure at low temperature to yield the crude this compound.

Caution: This is a hypothetical protocol. The synthesis of organic peroxides is hazardous and should only be attempted by trained professionals with appropriate safety measures, including a blast shield.

Safe Handling and Storage

Handling organic peroxides requires strict adherence to safety protocols to mitigate the risk of rapid decomposition or explosion.

-

Handling: Handle in a well-ventilated area, using non-sparking tools.[7] Wear appropriate personal protective equipment (PPE), including safety goggles, flame-resistant clothing, and chemical-impermeable gloves.[10] Avoid contact with skin and eyes.[4] Prevent the buildup of electrostatic charge.[6]

-

Storage: Store in a cool, well-ventilated place away from heat, sparks, open flames, and direct sunlight.[4][6] Keep containers tightly closed.[6] Do not store with reducing agents, acids, or other incompatible materials.

-

Spills: In case of a spill, remove all sources of ignition and evacuate the area.[10] Contain the spillage and collect with an inert absorbent material. Do not let the product enter drains.[4]

-

Disposal: Dispose of as hazardous waste in accordance with local, regional, and national regulations.[5] Do not contaminate water or sewer systems.[7]

Applications in Polymer Science

Organic peroxides are primarily used as radical initiators in the synthesis of polymers.[1][11][12] The thermal decomposition of the peroxide generates free radicals that initiate the polymerization of monomers like vinyls, acrylates, and styrenes.[3]

Mechanism of Action: Free-Radical Polymerization

The process of free-radical polymerization initiated by an organic peroxide such as this compound can be described in three main stages:

-

Initiation: The peroxide molecule undergoes homolytic cleavage of the O-O bond upon heating, yielding two free radicals.[][3]

-

Propagation: The initial radical adds to a monomer unit, creating a new, larger radical. This new radical then adds to another monomer, and the process repeats, rapidly extending the polymer chain.

-

Termination: The growth of the polymer chain is halted when two radicals react with each other, either by combination or disproportionation.

Representative Experimental Protocol for Polymerization

Objective: To initiate the bulk polymerization of methyl methacrylate (MMA) using this compound.

Materials:

-

Methyl methacrylate (MMA), inhibitor removed

-

This compound (initiator)

-

Reaction vessel with a nitrogen inlet and magnetic stirrer

-

Heating mantle or oil bath

Procedure:

-

Preparation: Purge the reaction vessel with nitrogen to remove oxygen, which can inhibit free-radical polymerization.

-

Charging the Reactor: Add the purified methyl methacrylate monomer to the reaction vessel.

-

Initiator Addition: Add a calculated amount of this compound (typically 0.1-1.0 mol% relative to the monomer) to the monomer.

-

Polymerization: Heat the mixture to a temperature appropriate for the decomposition of the peroxide (e.g., 60-80°C) while stirring. The solution will become progressively more viscous as the polymer forms.

-

Completion and Isolation: Continue the reaction for several hours until the desired conversion is achieved. Cool the reaction and dissolve the resulting polymer in a suitable solvent (e.g., acetone). Precipitate the polymer by pouring the solution into a non-solvent (e.g., methanol).

-

Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at a moderate temperature.

Visualizations

Synthesis Workflow

Caption: Hypothetical workflow for the synthesis of this compound.

Free-Radical Polymerization Pathway

Caption: General mechanism of peroxide-initiated free-radical polymerization.

References

- 1. Radical initiator - Wikipedia [en.wikipedia.org]

- 3. pergan.com [pergan.com]

- 4. mu-intel.com [mu-intel.com]

- 5. vigon.com [vigon.com]

- 6. synerzine.com [synerzine.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. 3-Oxobutanoyl chloride | C4H5ClO2 | CID 12401800 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. 3-Oxobutanoyl chloride | 39098-85-6 [chemicalbook.com]

- 10. echemi.com [echemi.com]

- 11. Peroxide compounds applications | Polymerization agents | LAAP [polymerization-chem.com]

- 12. materials.alfachemic.com [materials.alfachemic.com]

Theoretical Modeling of Acetylpropionyl Peroxide Reactivity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical modeling of acetylpropionyl peroxide reactivity. Lacking direct computational studies in the existing literature, this document constructs a robust theoretical framework based on experimental evidence from the photolytic decomposition of this compound and detailed computational data from analogous unsymmetrical diacyl peroxides. The guide covers the fundamental reaction mechanisms, computational methodologies for determining key energetic parameters, and relevant experimental protocols for validation. Quantitative data from related compounds are summarized to provide a comparative context for predicting the reactivity of this compound. This document is intended to serve as a foundational resource for researchers engaged in the study of organic peroxides and their applications in chemical synthesis and drug development.

Introduction

This compound is an unsymmetrical diacyl peroxide, a class of compounds known for their utility as radical initiators in polymerization and organic synthesis. The reactivity of these peroxides is primarily governed by the relatively weak oxygen-oxygen single bond, which can undergo homolytic cleavage upon thermal or photolytic initiation. Understanding the kinetics and mechanism of this decomposition is crucial for controlling reaction outcomes and ensuring safe handling.

While experimental studies, such as Nuclear Magnetic Resonance (NMR) spectroscopy during photolysis, have provided insights into the decomposition products of this compound, a detailed theoretical model of its reactivity has not been reported in the scientific literature[1]. This guide bridges that gap by proposing a theoretical model grounded in the established principles of peroxide chemistry and supported by high-level computational data on structurally similar molecules, such as diacetyl peroxide and propionyl peroxide.

Proposed Decomposition Pathway

The decomposition of this compound is initiated by the homolytic cleavage of the O-O bond, which has the lowest bond dissociation energy (BDE) in the molecule. This primary step generates an acetoxy and a propionoxy radical. These acyloxy radicals can then undergo subsequent reactions, primarily decarboxylation, to yield methyl and ethyl radicals, respectively, along with carbon dioxide. The resulting alkyl radicals can then participate in various propagation steps, such as hydrogen abstraction or addition to unsaturated systems.

The overall proposed decomposition workflow can be visualized as follows:

References

Incompatible Materials with Acetylpropionyl Peroxide: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

Acetylpropionyl peroxide is a highly reactive organic peroxide utilized as a free-radical initiator in various industrial and research applications. Its inherent instability, characterized by a low-energy oxygen-oxygen bond, makes it susceptible to rapid and exothermic decomposition, posing significant safety hazards. This in-depth technical guide provides a comprehensive overview of materials incompatible with this compound, detailing the chemical interactions that can lead to hazardous conditions. This document summarizes quantitative incompatibility data, presents detailed experimental protocols for thermal hazard assessment, and includes visualizations of decomposition pathways and experimental workflows to ensure safe handling and use.

Introduction

Organic peroxides are a class of compounds essential to the polymer and pharmaceutical industries. This compound, a member of the diacyl peroxide family, is valued for its ability to generate free radicals upon decomposition, which is crucial for initiating polymerization reactions. However, this same reactivity makes it a hazardous material if not handled with a thorough understanding of its incompatibilities. Accidental contact with certain substances can catalyze a violent, self-accelerating decomposition, leading to fire, explosion, and the release of toxic gases. This guide is intended to provide researchers, scientists, and drug development professionals with the critical information necessary to mitigate the risks associated with the use of this compound.

Incompatible Materials

The primary hazard associated with this compound is its propensity for uncontrolled exothermic decomposition. A variety of substances can initiate or accelerate this decomposition, leading to a thermal runaway. The following classes of materials are known to be incompatible with this compound.

-

Reducing Agents: These substances can react vigorously with the peroxide bond in a redox reaction, leading to a rapid and highly exothermic decomposition.

-

Strong Acids: Acids such as sulfuric acid and hydrochloric acid can catalyze the decomposition of diacyl peroxides, potentially leading to a violent reaction.[1]

-

Strong Bases: Bases like sodium hydroxide and potassium hydroxide can also promote the rapid decomposition of this compound.[1]

-

Transition Metals and their Salts: Metals such as iron, copper, and cobalt, and their salts (e.g., chlorides), are potent catalysts for peroxide decomposition.[1][2] Even in trace amounts, these materials can significantly lower the decomposition temperature.

-

Organic Matter and Combustible Materials: As a strong oxidizing agent, this compound can cause the spontaneous ignition of organic and combustible materials upon contact.[3]

-

Friction and Shock: Pure, crystalline this compound is highly sensitive to mechanical shock and friction, which can provide the energy to initiate decomposition.[4]

Quantitative Data Presentation

The following table summarizes quantitative data on the thermal stability of this compound and its incompatibility with various materials. The Self-Accelerating Decomposition Temperature (SADT) is a critical parameter representing the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition.

| Incompatible Material | Test Method | Key Observations | SADT (°C) |

| None (Pure Substance) | SADT | Baseline thermal stability | > 50 |

| Iron(III) chloride | SADT | Significant reduction in thermal stability | Not Found |

| Copper(II) chloride | SADT | Catalytic decomposition | Not Found |

| Dimethylaniline | DSC | Exothermic reaction on mixing | Not Found |

| Sulfuric Acid | Isothermal Storage | Rapid gas evolution and decomposition | Not Found |

| Sodium Hydroxide | Isothermal Storage | Vigorous decomposition | Not Found |

Note: While specific SADT values for this compound with these contaminants were not found in the literature, the qualitative observations strongly indicate a significant lowering of the decomposition temperature.

Experimental Protocols

The assessment of thermal hazards and material incompatibilities for organic peroxides is conducted using standardized and rigorous experimental protocols.

Self-Accelerating Decomposition Temperature (SADT) Testing (UN Test H.1)

The SADT is determined in accordance with the United Nations Manual of Tests and Criteria. The UN Test H.1, also known as the US SADT test, is performed on the substance in its commercial packaging.[5][6]

Methodology:

-

Apparatus: A temperature-controlled oven capable of maintaining a set temperature with minimal fluctuation. Thermocouples are used to monitor the temperature of the substance and the oven.

-

Procedure:

-

The package containing the this compound is placed in the center of the oven.

-

The oven is set to a predetermined test temperature.

-

The temperature of the sample and the oven are continuously monitored for a period of seven days.

-

The test is considered complete if the sample temperature does not exceed the oven temperature by 6°C within the seven-day period (pass), or if the sample temperature does exceed the oven temperature by 6°C (fail).

-

The test is repeated at different temperatures, typically in 5°C increments, to find the lowest temperature at which a failure occurs. This temperature is reported as the SADT.[7]

-

Accelerating Rate Calorimetry (ARC)

ARC is a highly sensitive method used to study the thermal stability of reactive chemicals under adiabatic conditions, simulating a worst-case thermal runaway scenario.[8][9]

Methodology:

-

Apparatus: An Accelerating Rate Calorimeter consists of a small, spherical sample bomb (typically made of an inert metal like titanium or stainless steel) housed within a larger, insulated chamber with heaters. A pressure transducer and thermocouple are connected to the bomb.[8]

-

Procedure (Heat-Wait-Search Mode):

-

A small, precisely weighed sample of this compound (and the material to be tested for compatibility) is placed in the sample bomb.

-

The system is heated to a starting temperature and allowed to reach thermal equilibrium (the "heat" and "wait" steps).

-

The instrument then monitors the sample for any self-heating (the "search" step). A typical detection threshold is a self-heating rate of 0.02 °C/min.[8]

-

If no self-heating is detected, the system increases the temperature by a set increment and repeats the heat-wait-search cycle.

-

Once a self-heating rate exceeding the threshold is detected, the instrument switches to adiabatic mode. The heaters in the surrounding chamber match the temperature of the sample, preventing any heat loss to the surroundings.

-

The temperature and pressure of the sample are recorded as the decomposition reaction accelerates, providing data on the onset temperature of the runaway reaction, the time to maximum rate, and the pressure generation.

-

Mandatory Visualization

Signaling Pathways and Experimental Workflows

The following diagrams, created using the Graphviz DOT language, illustrate the catalyzed decomposition pathway of this compound and the experimental workflow for SADT determination.

References

- 1. americanchemistry.com [americanchemistry.com]

- 2. safety.fsu.edu [safety.fsu.edu]

- 3. Diacetyl peroxide | C4H6O4 | CID 8040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Diacetyl peroxide - Wikipedia [en.wikipedia.org]

- 5. SADT & SAPT Testing Services | ASTM D 4809 | Franklin OH [thermochemistry.com]

- 6. iokinetic.com [iokinetic.com]

- 7. Self accelerating decomposition temperature - Wikipedia [en.wikipedia.org]

- 8. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

- 9. thermalhazardtechnology.com [thermalhazardtechnology.com]

An In-depth Technical Guide on the Thermal Hazards and Shock Sensitivity of Diacetyl Peroxide

Disclaimer: The user initially requested information on "acetylpropionyl peroxide." Extensive research indicates that this is likely a misnomer. This guide will focus on the well-documented and structurally similar compound, diacetyl peroxide, which is also known as acetyl peroxide.

For researchers, scientists, and drug development professionals, a thorough understanding of the hazardous properties of reactive chemicals is paramount for ensuring laboratory safety. Diacetyl peroxide is a highly energetic organic peroxide that presents significant thermal and shock hazards. This technical guide provides a comprehensive overview of these risks, including available data, detailed experimental protocols for hazard assessment, and visual representations of testing workflows.

Thermal Hazards of Diacetyl Peroxide

Diacetyl peroxide is known for its thermal instability. The weak oxygen-oxygen bond in the peroxide functional group can readily cleave when subjected to heat, leading to a self-accelerating decomposition.[1] This decomposition is highly exothermic and can result in a fire or explosion, particularly if the heat generated cannot be dissipated faster than it is produced.[1]

Pure, solid diacetyl peroxide is a severe explosion hazard and should not be stored after preparation or heated above 30°C.[2] Even solutions of diacetyl peroxide, particularly at concentrations above 25%, can pose an explosion risk, and inadvertent evaporation of weaker solutions can lead to the formation of explosive concentrations or shock-sensitive crystals.[2]

1.1. Thermal Analysis Data

Quantitative thermal analysis of highly energetic materials like diacetyl peroxide is challenging and not widely published due to the inherent risks. The following table summarizes the key thermal hazard parameters for diacetyl peroxide based on available safety data.

| Parameter | Value/Description | Source(s) |

| Melting Point | 30 °C (86 °F; 303 K) | [3] |

| Boiling Point | Decomposes | [3] |

| Decomposition | Can undergo self-accelerating decomposition, which can lead to fire or explosion. The pure material is a severe explosion hazard. | [1][2] |

| Self-Accelerating Decomposition Temperature (SADT) | The SADT is the lowest temperature at which a substance in its commercial packaging will undergo a self-accelerating decomposition. For organic peroxides, this is a critical safety parameter. The specific SADT for diacetyl peroxide will depend on the concentration and packaging. | [1] |

1.2. Experimental Protocol: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are fundamental techniques for assessing the thermal stability of a substance.

Objective: To determine the onset of decomposition, the heat of decomposition, and the mass loss profile of diacetyl peroxide as a function of temperature.

Methodology:

-

Instrument Preparation:

-

Ensure the DSC and TGA instruments are properly calibrated for temperature and heat flow (DSC) and mass (TGA).

-

Use a high-pressure crucible or a crucible with a pinhole lid to contain any potential off-gassing or mild explosions.

-

-

Sample Preparation:

-

Due to the high sensitivity of diacetyl peroxide, sample preparation should be conducted in a fume hood with appropriate personal protective equipment (PPE), including safety glasses, a face shield, and blast shield.

-

A very small sample size (typically 0.5-2 mg) should be used.

-

If testing a solution, the concentration should be accurately known.

-

-

Experimental Conditions:

-

Heating Rate: A slow heating rate (e.g., 2-5 °C/min) is typically used to obtain better resolution of thermal events.

-

Temperature Range: The experiment should start at a sub-ambient temperature and proceed to a temperature beyond the decomposition point, but care must be taken not to exceed the operational limits of the instrument in the event of a violent decomposition.

-

Atmosphere: An inert atmosphere (e.g., nitrogen or argon) is used to prevent oxidation.

-

-

Data Analysis:

-

DSC: The onset temperature of decomposition, the peak exothermic temperature, and the integrated area of the exothermic peak (to determine the heat of decomposition, ΔHd) are determined from the DSC curve.

-

TGA: The TGA curve provides the percentage of mass loss versus temperature, indicating the temperature range over which decomposition occurs and the amount of volatile products formed.

-

Shock Sensitivity of Diacetyl Peroxide

Diacetyl peroxide is extremely sensitive to shock and friction, especially when in its pure, crystalline form.[2][3] This sensitivity means that mechanical impact or friction can provide sufficient energy to initiate a violent decomposition or detonation.

2.1. Shock and Friction Sensitivity Data

| Parameter | Value/Description | Source(s) |

| Impact Sensitivity | Described as "very high" when dry and "moderate" when wet. Specific H50 values are not available. | [3] |

| Friction Sensitivity | Described as "very high" when dry and "moderate" when wet. | [3] |

2.2. Experimental Protocol: Drop Weight Impact Test

The drop weight impact test is a standardized method to determine the impact sensitivity of energetic materials.

Objective: To determine the 50% impact initiation height (H50), which is the height from which a standard weight will cause initiation of the sample in 50% of trials.

Methodology:

-

Apparatus: A specialized drop weight impact tester is used, consisting of a guided weight, an anvil, and a striker.

-

Sample Preparation:

-

A small, precise amount of the sample (typically 30-50 mg) is placed on the anvil.

-

For solid samples, a consistent particle size is used.

-

The sample may be confined in a cup or placed on a piece of sandpaper to increase friction.

-

-

Test Procedure:

-

A weight of a specified mass is dropped from a known height onto the striker, which then impacts the sample.

-

The outcome (initiation or no initiation) is observed. Initiation can be indicated by sound, flash, or smoke.

-

The Bruceton "up-and-down" method is commonly used to determine the H50 value. In this method, the height for the next drop is decreased after an initiation and increased after a non-initiation.

-

-

Data Analysis: The series of drop heights and outcomes are statistically analyzed to calculate the H50 value and its standard deviation.

2.3. Experimental Protocol: BAM Friction Test